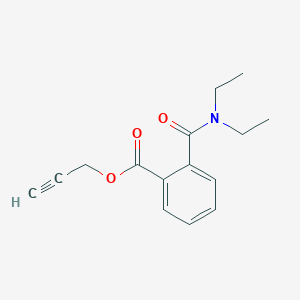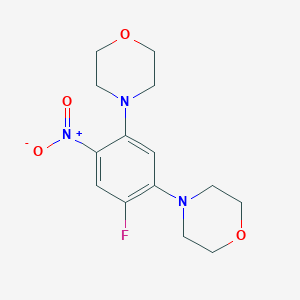![molecular formula C27H21N3OS B389224 2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B389224.png)
2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a thiazolo[3,2-a]benzimidazole framework, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
The synthesis of 2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 7,8-dimethylthiazolo[3,2-a]benzimidazole under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these reaction conditions and the use of catalysts to enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity . The compound may exert its effects by inhibiting key enzymes involved in cellular processes, leading to the disruption of pathogen growth or cancer cell proliferation . Further studies are needed to elucidate the precise molecular targets and pathways involved .
Comparación Con Compuestos Similares
2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can be compared with other indole derivatives and thiazolo[3,2-a]benzimidazole compounds:
Propiedades
Fórmula molecular |
C27H21N3OS |
|---|---|
Peso molecular |
435.5g/mol |
Nombre IUPAC |
(2E)-2-[(1-benzylindol-3-yl)methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C27H21N3OS/c1-17-12-13-23-25(18(17)2)28-27-30(23)26(31)24(32-27)14-20-16-29(15-19-8-4-3-5-9-19)22-11-7-6-10-21(20)22/h3-14,16H,15H2,1-2H3/b24-14+ |
Clave InChI |
GLZIBFFCOSLGSH-ZVHZXABRSA-N |
SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)SC3=N2)C |
SMILES isomérico |
CC1=C(C2=C(C=C1)N3C(=O)/C(=C\C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)/SC3=N2)C |
SMILES canónico |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)SC3=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(phenylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B389142.png)


![1-[4-Piperidin-1-yl-6-[2-(trifluoromethyl)benzimidazol-1-yl]-1,3,5-triazin-2-yl]-2-(trifluoromethyl)benzimidazole](/img/structure/B389147.png)
![4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B389149.png)
![3'-[4-(PROPAN-2-YL)PHENYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B389150.png)
![3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389152.png)


![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide](/img/structure/B389157.png)
![(2E)-2-(1-ethyl-6-methylquinolin-2(1H)-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389159.png)
![5-[(2E)-5-CHLORO-3-CYCLOHEXYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B389161.png)
![N-(dibenzo[b,d]furan-3-yl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B389162.png)

